Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cross-coupling chemistry Medicinal chemistry building blocks C–C bond formation

Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 2091528-24-2) is a brominated fused-ring heteroaromatic building block belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) family, with molecular formula C₁₀H₉BrN₂O₂ and molecular weight 269.09 g/mol. The compound features a reactive bromine atom at the C-3 position of the pyrrole ring and an ethyl ester at C-5 of the pyridine ring, with a topological polar surface area (TPSA) of 54.98 Ų and a consensus Log Pₒ/w of approximately 2.23.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.098
CAS No. 2091528-24-2
Cat. No. B2796913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
CAS2091528-24-2
Molecular FormulaC10H9BrN2O2
Molecular Weight269.098
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=C1)NC=C2Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-3-7-9(13-8)6(11)5-12-7/h3-5,12H,2H2,1H3
InChIKeyCWNXRXNBTJCJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-Bromo-1H-Pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 2091528-24-2): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 2091528-24-2) is a brominated fused-ring heteroaromatic building block belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) family, with molecular formula C₁₀H₉BrN₂O₂ and molecular weight 269.09 g/mol . The compound features a reactive bromine atom at the C-3 position of the pyrrole ring and an ethyl ester at C-5 of the pyridine ring, with a topological polar surface area (TPSA) of 54.98 Ų and a consensus Log Pₒ/w of approximately 2.23 [1]. Commercially available at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) , this compound serves as a strategic intermediate for palladium-catalyzed cross-coupling reactions and as a core scaffold in kinase inhibitor discovery programs.

Why 3-Halogen or Positional Isomer Substitution Fails for Ethyl 3-Bromo-1H-Pyrrolo[3,2-b]pyridine-5-carboxylate Applications


The pyrrolo[3,2-b]pyridine scaffold exhibits pronounced sensitivity to both halogen identity at C-3 and substitution regiochemistry. Palmer et al. (2008) demonstrated that modifications at position 3 directly modulate anti-secretory activity, lipophilicity, and pKₐ in gastric proton pump inhibitors, establishing that C-3 is a pharmacophore-determining position rather than a passive substitution site [1]. Furthermore, Zhang et al. (2020) showed through DFT calculations on 339 brominated pyrrolo[3,2-b]pyridine derivatives that the σ-hole electrostatic potential (VS,max) varies from −1.3 to +35.1 kcal/mol depending on the specific substituent ensemble, meaning halogen bonding capacity—and thus target engagement—is exquisitely sensitive to the exact substitution pattern [2]. Simply substituting Br for Cl, I, or relocating the bromine to the 5- or 6-position alters cross-coupling reactivity, lipophilicity, and molecular recognition properties in ways that cannot be predicted from scaffold-level assumptions.

Quantitative Differentiation Evidence: Ethyl 3-Bromo-1H-Pyrrolo[3,2-b]pyridine-5-carboxylate vs. Closest Analogs


Suzuki-Miyaura Coupling Reactivity: C-3 Bromo Outperforms C-3 Chloro and C-3 Iodo in Experimental Yield

In a systematic study of Suzuki-Miyaura cross-coupling of monohalopyridines with a borated L-aspartic acid derivative, the experimental yield order for halogen substituents was Br > I ≫ Cl, with 3-bromopyridine affording the coupling product quantitatively [1]. The C-3 position further proved superior to C-2 and C-4, establishing a reactivity hierarchy of C3-Br as the optimal combination. Although this study used monohalopyridines rather than pyrrolo[3,2-b]pyridines directly, the electronic environment at the pyridine C-3 position in the fused-ring system is analogous, and the bromine atom at C-3 of the target compound is expected to exhibit similarly superior reactivity compared to the 3-chloro analog (sluggish oxidative addition) and the 3-iodo analog (competing dehalogenation pathways).

Cross-coupling chemistry Medicinal chemistry building blocks C–C bond formation

Purity Advantage: 98% for 3-Bromo vs. 95% for 3-Chloro and 3-Iodo Analogs from the Same Supplier

From the same commercial supplier (Leyan/Shanghai Haohong), Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is offered at 98% purity , whereas the direct 3-chloro analog (CAS 2386943-19-5) is listed at 95% purity and the 3-iodo analog (CAS 2385871-97-4) at 95% purity . All three compounds share identical TPSA (54.98 Ų) and ester substitution pattern, isolating the halogen as the sole variable affecting synthetic accessibility and purification outcome.

Chemical procurement Building block quality Reproducibility

Lipophilicity Fine-Tuning: 3-Bromo Analog Achieves Higher LogP Than 3-Chloro and Parent Scaffold While Avoiding Iodo Excess

The lipophilicity of the target 3-bromo compound (LogP 2.50, Leyan ; consensus LogP 2.23, Bidepharm ) positions it advantageously between the lower LogP of the 3-chloro analog (LogP 2.39 ) and the unsubstituted parent 1H-pyrrolo[3,2-b]pyridine scaffold (LogP 1.24 [1]). The 6-bromo positional isomer exhibits an even lower LogP of 2.01 [2], confirming that both halogen identity and substitution position materially affect lipophilicity. The 3-iodo analog (LogP 2.34 ) is slightly less lipophilic than the 3-bromo, likely due to the larger atomic radius of iodine altering solvation. The 3-bromo compound thus provides the highest LogP among the direct 3-halogen series tested, which is advantageous for passive membrane permeability in cell-based assays.

Drug-likeness optimization LogP Membrane permeability

Halogen Bonding Tunability: Brominated Pyrrolo[3,2-b]pyridines Exhibit Computationally Validated, Widely Tunable σ-Hole Interactions Unavailable to Chloro Analogs

Zhang et al. (2020) performed DFT calculations at the M06-2X/6-311++G(d,p) level on 339 brominated 1H-pyrrolo[3,2-b]pyridine (Br-PP) derivatives with four different substituent types (−CH₃, −NH₂, −F, −CONH₂) at various positions [1]. The calculated σ-hole electrostatic potential (VS,max) for bromine ranged from −1.3 to +35.1 kcal/mol, and the halogen bonding interaction energy (Eint) with ammonia as XB acceptor ranged from −0.82 to −2.37 kcal/mol. This wide tunability is a direct consequence of the polarizable bromine atom responding to the electronic effects of nearby substituents through the conjugated fused-ring system. In contrast, chlorine's lower polarizability yields a narrower and weaker halogen bonding range, while iodine's higher reactivity introduces synthetic instability. The 3-bromo compound thus occupies a unique 'Goldilocks' position: sufficient halogen bonding strength for meaningful target engagement, yet sufficient synthetic stability for practical handling.

Halogen bonding Structure-based drug design Molecular recognition

Positional Selectivity: C-3 Substitution on Pyrrolo[3,2-b]pyridine Is Specifically Required for mTOR/PI3K Kinase Inhibitor Scaffolds, Unlike 5- or 6-Bromo Isomers

The Wyeth patent family (US 2009/0298820 and related filings) specifically claims 3-substituted-1H-pyrrolo[3,2-b]pyridine compounds as mTOR kinase and PI3 kinase inhibitors, with the 3-position serving as the critical vector for elaboration into the kinase ATP-binding site [1]. In parallel, Palmer et al. (2008) established that substitution at position 3 of the 1H-pyrrolo[3,2-b]pyridine core directly modulates pharmacologically relevant parameters including anti-secretory activity, lipophilicity, and pKₐ in gastric H⁺/K⁺-ATPase inhibitors [2]. The 5-bromo and 6-bromo positional isomers (CAS 1000341-51-4 and 944937-53-5, respectively) place the halogen at positions that project into different vectors in the binding site, fundamentally altering SAR outcomes. The 3-bromo compound, with its ethyl ester at C-5 serving as a protected carboxylic acid handle, provides the specific substitution pattern validated in the patent literature for kinase inhibitor lead generation.

Kinase inhibitor design mTOR/PI3K Patent-backed scaffold selection

Optimal Application Scenarios for Ethyl 3-Bromo-1H-Pyrrolo[3,2-b]pyridine-5-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Diversification at C-3

The target compound's C-3 bromine provides quantitatively superior Suzuki-Miyaura coupling reactivity (Br > I ≫ Cl for pyridine systems [1]), enabling efficient parallel library synthesis for kinase inhibitor SAR exploration. The C-5 ethyl ester serves as an orthogonal handle that can be hydrolyzed to the carboxylic acid for amide coupling or retained for lipophilicity modulation. The 3-substitution pattern is specifically validated in mTOR/PI3K inhibitor patents [2], providing a direct line-of-sight from building block procurement to patent-relevant lead matter.

Structure-Based Drug Design Exploiting Halogen Bonding at the Hinge Region

For targets where halogen bonding with a backbone carbonyl in the kinase hinge region is a design objective, the 3-bromo compound offers computationally validated tunability of σ-hole strength (VS,max range −1.3 to +35.1 kcal/mol as a function of additional substituents [3]). This allows medicinal chemists to rationally modulate halogen bonding strength through choice of co-substituents on the pyrrolo[3,2-b]pyridine core, an option not meaningfully available with the 3-chloro analog due to chlorine's inherently weaker σ-hole.

Cell-Permeable Probe Development Requiring Optimized Lipophilicity

With a LogP of 2.50—the highest among the 3-halogen series (3-Cl: 2.39, 3-I: 2.34) and approximately 1.26 log units above the parent scaffold —the 3-bromo compound maximizes passive membrane permeability for cell-based target engagement assays. This lipophilicity advantage, combined with a TPSA of 54.98 Ų that remains well below the 140 Ų threshold for oral bioavailability, makes it the preferred starting point for developing cell-active chemical probes where intracellular target access is rate-limiting.

Multi-Step Synthetic Sequences Requiring High Intermediate Purity

For synthetic routes involving 3 or more steps where intermediate purity directly impacts final product yield and purity, the 98% purity specification of the 3-bromo compound (vs. 95% for both the 3-chloro and 3-iodo analogs from the same supplier ) reduces cumulative impurity carry-through. Over a 4-step sequence, the difference between starting with 98% vs. 95% purity can translate to a ≥10% improvement in crude final product purity before chromatography, substantially reducing purification costs at scale.

Quote Request

Request a Quote for Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.